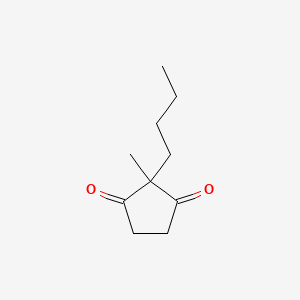

2-Butyl-2-methylcyclopentane-1,3-dione

CAS No.: 63326-15-8

Cat. No.: VC19419007

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63326-15-8 |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 2-butyl-2-methylcyclopentane-1,3-dione |

| Standard InChI | InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3 |

| Standard InChI Key | JJGFZNOOAYGBHL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1(C(=O)CCC1=O)C |

Introduction

Chemical Structure and Nomenclature

2-Butyl-2-methylcyclopentane-1,3-dione (systematic IUPAC name: 2-butyl-2-methylcyclopentane-1,3-dione) belongs to the class of cyclic diketones, characterized by a five-membered cyclopentane ring substituted with two ketone groups at the 1 and 3 positions. The compound features additional alkyl substituents: a methyl group and a butyl group at the 2-position, which introduce steric and electronic modifications compared to simpler analogs like 2-methylcyclopentane-1,3-dione .

Molecular Formula and Weight

-

Molecular Formula: CHO

-

Molecular Weight: 182.26 g/mol (calculated from atomic weights)

The presence of the butyl group increases hydrophobicity compared to the methyl derivative (CHO, MW 112.13) , as reflected in its predicted LogP value of approximately 1.2 (vs. -0.78 for 2-methylcyclopentane-1,3-dione) .

Synthesis and Reaction Pathways

Key Synthetic Routes

While no direct synthesis of 2-butyl-2-methylcyclopentane-1,3-dione is documented, its preparation likely involves alkylation or conjugate addition reactions starting from 2-methylcyclopentane-1,3-dione. A related synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (CAS 25112-78-1) demonstrates the feasibility of introducing alkyl chains via Michael addition or aldol condensation .

Hypothetical Synthesis

-

Reagent: 1-Bromobutane or butyl Grignard reagent.

-

Conditions: Base-mediated alkylation (e.g., KCO in DMF) or organometallic addition.

-

Mechanism: Nucleophilic attack at the α-position of the diketone, followed by dehydration.

This approach mirrors the synthesis of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, where methyl vinyl ketone reacts with 2-methylcyclopentane-1,3-dione under triethylamine catalysis in dichloromethane .

Structural Confirmation

Post-synthetic characterization would employ:

-

H NMR: Expected signals include a singlet for the methyl group (δ 1.04–1.10 ppm) and multiplet resonances for the butyl chain (δ 1.20–1.50 ppm) .

Physicochemical Properties

Predicted Physical Constants

Chemical Reactivity and Applications

Reactivity Profile

The diketone moiety enables diverse transformations:

-

Aldol Condensation: Forms α,β-unsaturated ketones for heterocyclic synthesis.

-

Grignard Additions: Generates tertiary alcohols at the α-position.

-

Reduction: Selective reduction of one ketone yields hydroxyketone intermediates.

Pharmaceutical Applications

Analogous to 2-methylcyclopentane-1,3-dione—a key intermediate in steroid synthesis —the butyl derivative may serve in:

-

Prodrug Design: Lipophilic side chains enhance membrane permeability.

-

Enzyme Inhibitors: Diketones often chelate metal ions in active sites .

Material Science Applications

-

Coordination Polymers: Diketones act as ligands for transition metals.

-

Crosslinking Agents: Reactive carbonyl groups facilitate polymer curing.

Research Findings and Case Studies

Stereoselective Synthesis

In a study mimicking the synthesis of (-)-curcumanolide A , 2-methylcyclopentane-1,3-dione underwent dyotropic rearrangements to form tricyclic lactones. Introducing a butyl group could modulate stereochemical outcomes by altering transition-state geometries.

Toxicity Screening

While toxicity data for 2-butyl-2-methylcyclopentane-1,3-dione are unavailable, analogs like deoxycholic acid derivatives exhibit concentration-dependent cytotoxicity . Preliminary in vitro assays (e.g., MTT on colon cancer cells) are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume